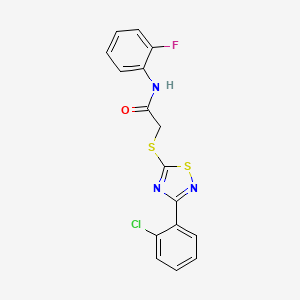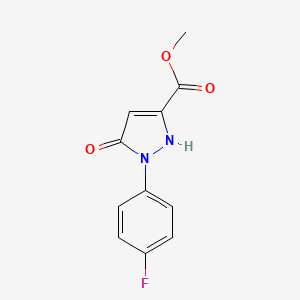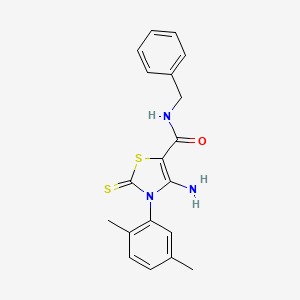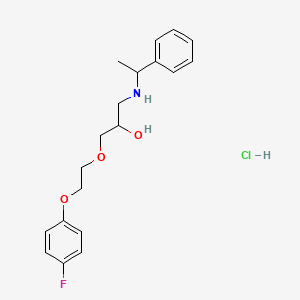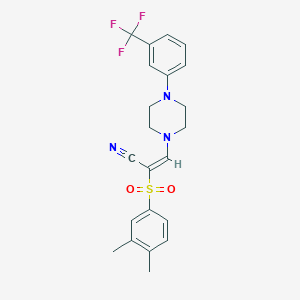
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Modification and Miscibility
Research on modifying poly(styrene-stat-acrylonitrile) (SAN) to promote polymer blend miscibility through interactions between different chemical groups highlights the potential for chemical compounds with acrylonitrile units to enhance material properties. The study demonstrated how the introduction of specific moieties can create complementary pairs of donor-acceptor-donor (DAD) and acceptor-donor-acceptor (ADA) triple hydrogen bonding sites, leading to miscible, one-phase polymer blends. This indicates a possible application of our compound in developing new polymer blends with improved characteristics (Cowie & Cocton, 1999).
Pharmaceutical Research
A novel antidepressant, Lu AA21004, showcases the metabolic pathways and enzyme interactions of compounds containing piperazine and sulfonyl groups. The study elucidates how such compounds are metabolized in human liver microsomes and the role of various cytochrome P450 enzymes in their oxidative metabolism. This research points to the importance of understanding the metabolic profiles of similar compounds for their development and optimization as therapeutic agents (Hvenegaard et al., 2012).
Chemical Synthesis and Reactivity
The chemical reactivity of acrylonitrile and sulfonyl-containing compounds in synthesizing new materials or molecules is a significant area of research. For instance, the study on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as equivalents of acetylenes in reactions with diphenyldiazomethane explores innovative pathways in organic synthesis. This research could inform the synthesis strategies of related compounds for various applications, including pharmaceuticals, agrochemicals, and organic materials (Vasin et al., 2015).
Biological Screening
The antibacterial, antifungal, and anthelmintic screening of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) indicates the potential biological activity of similar compounds. The ability to bind to target proteins and show significant biological activity suggests possible applications in developing new antimicrobial and anthelmintic agents (Khan et al., 2019).
Propiedades
IUPAC Name |
(E)-2-(3,4-dimethylphenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c1-16-6-7-20(12-17(16)2)31(29,30)21(14-26)15-27-8-10-28(11-9-27)19-5-3-4-18(13-19)22(23,24)25/h3-7,12-13,15H,8-11H2,1-2H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJWXCBLDNXUCK-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

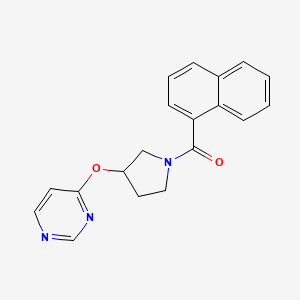
![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)
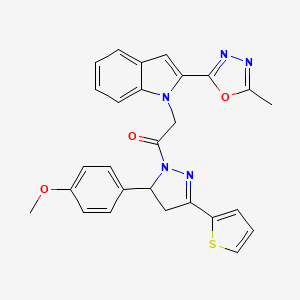
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)
